molecular formula C16H23NO4S B3009904 2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone CAS No. 1448059-02-6

2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B3009904
CAS No.: 1448059-02-6
M. Wt: 325.42
InChI Key: MQXNGDUZYQNIBF-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethoxyphenyl group and a methylsulfonyl piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the ethoxyphenyl group and the methylsulfonyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The ethoxyphenyl and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.

Scientific Research Applications

2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Ethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone include other piperidine derivatives with different substituents. Examples include:

  • 2-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
  • 2-(4-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-(4-methylsulfonylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-3-21-14-6-4-13(5-7-14)12-16(18)17-10-8-15(9-11-17)22(2,19)20/h4-7,15H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXNGDUZYQNIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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